molecular formula C13H18O3 B2647313 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester CAS No. 1234845-57-8

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester

Cat. No.: B2647313
CAS No.: 1234845-57-8
M. Wt: 222.284
InChI Key: FRPDXOMKOVSTND-UHFFFAOYSA-N
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Description

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester ( 1234845-57-8) is an organic compound with the molecular formula C 13 H 18 O 3 and a molecular weight of 222.28 g/mol . As a substituted phenylpropionic acid ester, this compound serves as a valuable synthetic intermediate and chemical building block in organic chemistry and pharmaceutical research. The structure, featuring a phenolic hydroxyl group and an ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel chemical entities, particularly in the development of pharmacologically active agents. While specific biological data for this exact molecule is limited, structural analogs based on the phenylpropionic acid ester scaffold have been investigated for various therapeutic applications, suggesting its potential utility in medicinal chemistry programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 3-(4-hydroxy-2,3-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)8-6-11-5-7-12(14)10(3)9(11)2/h5,7,14H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPDXOMKOVSTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=C(C=C1)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid. One common method is the Fischer esterification, which involves reacting the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is typically heated and stirred to facilitate the formation of the ester.

Chemical Reactions Analysis

Hydrolysis

The hydrolysis of the ethyl ester can be performed using aqueous alkaline conditions (e.g., KOH in water) to yield the corresponding carboxylic acid:

3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester+KOHH2O3 4 Hydroxy 2 3 dimethyl phenyl propionic acid+Ethanol\text{3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester}+\text{KOH}\xrightarrow{\text{H}_2\text{O}}\text{3 4 Hydroxy 2 3 dimethyl phenyl propionic acid}+\text{Ethanol}

Formation of Hydrazides

Another significant reaction involves the conversion of the ester into hydrazides by reacting with hydrazine hydrate under reflux conditions:

3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester+HydrazineRefluxHydrazide\text{3 4 Hydroxy 2 3 dimethyl phenyl propionic acid ethyl ester}+\text{Hydrazine}\xrightarrow{\text{Reflux}}\text{Hydrazide}

This reaction is crucial for further modifications leading to biologically active derivatives.

Peptide Bond Formation

The compound can also participate in peptide bond formation through coupling reactions with amines using coupling agents like DCC (Dicyclohexylcarbodiimide):

Hydrazide+AmineDCCPeptide\text{Hydrazide}+\text{Amine}\xrightarrow{\text{DCC}}\text{Peptide}

C-C Coupling Reactions

C-C coupling reactions can be performed using trichloroacetimidates or acetates in the presence of Lewis acids, allowing for structural modifications that enhance biological activity:

Trichloroacetimidate+NucleophileLewis AcidC C Coupled Product\text{Trichloroacetimidate}+\text{Nucleophile}\xrightarrow{\text{Lewis Acid}}\text{C C Coupled Product}

  • Research Findings and Applications

Recent studies have highlighted the potential pharmacological activities of derivatives of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester. For instance:

  • Anticancer Activity : Some derivatives have shown promising results as histone deacetylase inhibitors (HDACIs), which could have implications in cancer therapy .

  • Antifungal Activity : Other derivatives have been evaluated for their antifungal properties against drug-resistant strains .

The chemical reactions involving this compound are diverse and lead to various derivatives with significant biological activities. Ongoing research continues to explore these compounds' potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-hydroxy-2,3-dimethyl-phenyl)-propionic acid exhibit significant antiproliferative effects against cancer cell lines. For instance, a series of compounds synthesized from this ester were shown to selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The compounds were designed to target histone deacetylases (HDACs), which are critical in cancer progression and cell cycle regulation.

Table 1: Antiproliferative Activity of Derivatives

CompoundIC50 (mg/mL)Target Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

These findings suggest that the modifications to the compound enhance its efficacy as an anticancer agent by interacting with specific signaling pathways, such as those mediated by heat shock proteins .

Synthesis of Optically Active Intermediates

The compound serves as a valuable intermediate in the synthesis of optically active pharmaceuticals. A notable process involves the reaction of L-tyrosine derivatives to yield chiral compounds useful in drug development . This method highlights the versatility of 3-(4-hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester in producing complex molecules with high optical purity.

Herbicide Development

Research indicates that derivatives of this compound can be utilized in the formulation of agrochemicals, particularly herbicides. The ability to modify the chemical structure allows for the design of compounds that can selectively inhibit plant growth regulators, thus providing a pathway for developing targeted herbicides with reduced environmental impact .

Structure-Activity Relationship Studies

A comprehensive study investigated various structural modifications of the ester to determine their effects on biological activity. The research focused on how substituents on the aromatic ring influence the compound's ability to inhibit HDACs and induce apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of synthesized compounds to target proteins involved in cancer progression. These studies provide insights into how structural variations affect interaction dynamics at the molecular level, guiding further optimization efforts for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: Nitro derivatives (e.g., 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester) exhibit enhanced reactivity in electrophilic substitutions due to nitro groups, making them suitable for synthesizing nitro maleimides . Steric Effects: 2,3-Dimethyl substitution (as in 3-(2,3-dimethylphenyl)propionic acid methyl ester) may hinder enzymatic degradation, enhancing stability .

Ester Group Variations: Ethyl vs. Methyl Esters: Ethyl esters (e.g., target compound) generally have higher lipophilicity than methyl esters, influencing membrane permeability in biological systems. For example, 3-(Acetyl-butyl-amino)-propionic acid ethyl ester demonstrates prolonged insect-repellent activity compared to methyl analogs .

Biological Activities: Antimicrobial activity is prominent in nitro derivatives (e.g., 3-(4-hydroxy-3,5-dinitrophenyl)propionic acid methyl ester) and synthetic methyl esters (e.g., 3-(2,3-dimethylphenyl)propionic acid methyl ester) . Natural analogs like p-hydroxyphenylpropionic methyl ester exhibit antioxidant properties due to phenolic hydroxyl groups .

Biological Activity

3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester, a derivative of hydroxyphenyl propionic acid, has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article reviews the biological activity of this compound, focusing on its anticancer effects and antioxidant capabilities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18O3\text{C}_{13}\text{H}_{18}\text{O}_3

It features a hydroxy group at the para position on the aromatic ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular:

  • Cell Viability Studies : A series of derivatives were tested against various cancer cell lines, including A549 (non-small cell lung cancer) and HCT-116 (colon cancer). Compounds exhibited varying degrees of cytotoxicity. For instance, certain derivatives showed a reduction in A549 cell viability by up to 50% compared to control treatments .
  • Mechanism of Action : The observed anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, some studies indicated that these compounds might act through the heat shock protein 90 (HSP90) pathway, which is vital for cancer cell survival .
  • Selectivity : Importantly, these compounds demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells like Vero and HEK-293 cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound:

  • DPPH Radical Scavenging Assay : In vitro assays have shown that derivatives possess notable antioxidant properties. The DPPH assay results indicated that some compounds had reducing capabilities comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
  • Structure-Activity Relationship : The antioxidant activity appears to be structure-dependent; modifications to the hydroxy or methyl groups can enhance or diminish this property. For example, variations in the alkyl chain length or branching can significantly affect the radical scavenging efficiency .

Case Studies

Several case studies provide insight into the practical applications and effectiveness of these compounds:

  • Study on Colon Cancer Cells : A study synthesized 24 derivatives based on structure modifications of similar compounds and assessed their antiproliferative activity against HCT-116 cells. Some compounds exhibited IC50 values as low as 0.12 mg/mL, indicating strong inhibitory action against cancer cell proliferation .
  • In Vivo Studies : Preliminary in vivo studies using animal models have suggested that these compounds may also inhibit tumor growth effectively without significant toxicity, warranting further investigation into their therapeutic potential .

Data Tables

CompoundCell LineIC50 (mg/mL)Selectivity
7aHCT-1160.12High
7gHCT-1160.12High
7dHCT-1160.81Moderate
ControlDoxorubicin2.29Low

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Hydroxy-2,3-dimethyl-phenyl)-propionic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The esterification of propionic acid derivatives with phenolic hydroxyl groups typically employs carbodiimide-based coupling agents (e.g., CDI) in polar aprotic solvents like DMF. For example, a procedure analogous to the synthesis of 2-(4-fluorophenyl)-3-oxo-3-pyridin-4-yl-N-oxide-propionic acid ethyl ester involves activating the carboxylic acid with CDI, followed by nucleophilic attack by the phenolic hydroxyl group under controlled temperatures (273–298 K) . Optimization should focus on stoichiometry (e.g., 1:1.7 molar ratio of acid to CDI), reaction time (4–6 hours), and purification via silica gel chromatography using acetone as an eluent .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm ester formation (e.g., δ ~4.1 ppm for ethyl ester protons, δ ~170 ppm for carbonyl carbons) .
  • FTIR : Validate the presence of ester carbonyl (C=O stretch at ~1730 cm1 ^{-1}) and phenolic O-H (broad peak ~3300 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., calculated C13H18O4\text{C}_{13}\text{H}_{18}\text{O}_4: 238.28 g/mol) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures (e.g., compounds with tert-butyl substituents degrade above 200°C) .
  • Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC .
  • Storage Recommendations : Store at room temperature in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the phenolic group .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylation of the phenolic group) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid derivatives) reduce enzymatic hydrolysis rates but enhance lipid solubility, as shown in logP comparisons (tert-butyl: logP ~5.2 vs. methyl: logP ~2.8) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase phenolic O-H acidity, favoring ester cleavage under basic conditions .
  • Biological Relevance : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity. For example, methylenedioxy-substituted analogs show enhanced binding to hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodological Answer :

  • Reproducibility Checks : Cross-validate data using multiple sources (e.g., NIST for melting points , PubChem for solubility ).
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Crystallographica studies) provides definitive structural data to resolve discrepancies in thermal properties .
  • Solubility Analysis : Use shake-flask methods with HPLC quantification in solvents like water, ethanol, and DMSO, adjusting pH to mimic physiological conditions .

Q. What strategies are effective for incorporating this compound into drug delivery systems (e.g., hydrogels, nanoparticles)?

  • Methodological Answer :

  • Hydrogel Synthesis : Covalently conjugate the ester to chitosan or polyethylene glycol (PEG) via carbodiimide-mediated coupling, as demonstrated for 3-(4-hydroxyphenyl)propionic acid .
  • Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound into PLGA nanoparticles. Optimize parameters like polymer molecular weight (e.g., PLGA 50:50) and drug loading (5–10% w/w) .

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